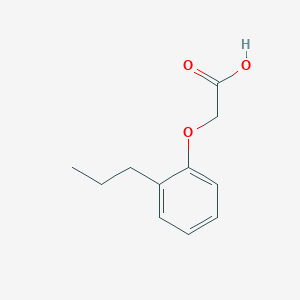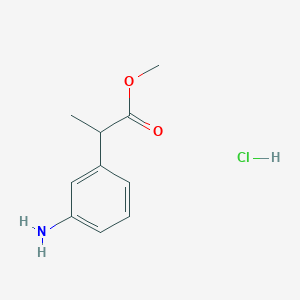
Methyl 2-(3-aminophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-aminophenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. This compound is commonly referred to as MAP, and it is a derivative of the amino acid phenylalanine. MAP is a white crystalline powder that is soluble in water and has a molecular weight of 215.7 g/mol.
Aplicaciones Científicas De Investigación
1. Antimalarial Activity
Methyl 2-(3-aminophenyl)propanoate hydrochloride and its derivatives have been explored for their potential in antimalarial treatments. A study by Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, which demonstrated significant antimalarial potency against Plasmodium berghei in mice. This research highlighted the compound's potential in clinical trials for antimalarial applications (Werbel et al., 1986).
2. Synthesis for Pharmaceutical Applications
The compound has been used in the synthesis of key pharmaceutical materials. For instance, Zhong et al. (1999) described an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a vital starting material in creating RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
3. Anti-Inflammatory Activities
Ren et al. (2021) identified new phenolic compounds, including derivatives of methyl 2-(3-aminophenyl)propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
4. Herbicide Development
This compound and its analogs have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate (a derivative) and found it to function as a strong auxin antagonist, suggesting its utility in weed control (Shimabukuro et al., 1978).
5. Synthesis of Imitation Compounds
Tye and Skinner (2002) described the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, highlighting the flexibility of this compound in creating a range of compounds with potential applications in various fields (Tye & Skinner, 2002).
Propiedades
IUPAC Name |
methyl 2-(3-aminophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13-2)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYSCZUQBZZHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

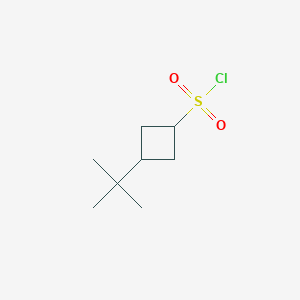
![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)
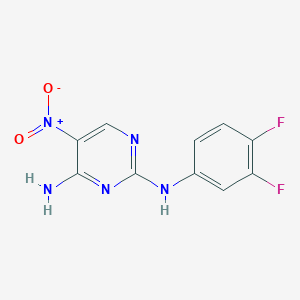
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
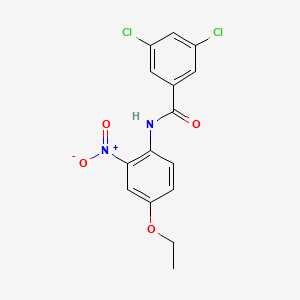
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
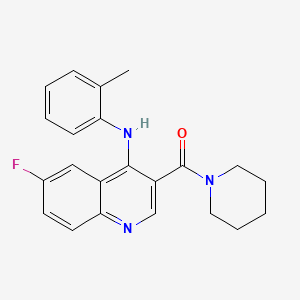
![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)
